Glycidyl 1-naphthyl ether

Catalog No.
S595434
CAS No.
2461-42-9
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl 1-naphthyl ether

CAS Number

2461-42-9

Product Name

Glycidyl 1-naphthyl ether

IUPAC Name

2-(naphthalen-1-yloxymethyl)oxirane

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2

InChI Key

QYYCPWLLBSSFBW-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32

Synonyms

2-[(1-Naphthalenyloxy)methyl]oxirane; 1-(2,3-Epoxypropoxy)naphthalene,; 1-Naphthol Glycidyl Ether; 2-[(1-Naphthyloxy)methyl]oxirane; Naphthyl Glycidyl Ether; (+/-)-1-(1-Naphthyloxy)-2,3-epoxypropane; Glycidyl 1-Naphthyl Ether; Glycidyl α-Naphthyl Eth

Canonical SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32

The exact mass of the compound Glycidyl 1-naphthyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 632. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glycidyl 1-naphthyl ether is an aromatic epoxide characterized by a highly reactive oxirane ring covalently linked to a naphthalene moiety. In industrial procurement, it is primarily sourced as an essential structural building block for active pharmaceutical ingredients (APIs), most notably the beta-adrenergic blocker propranolol and the alpha-1 antagonist naftopidil[1]. Beyond its role as a pharmaceutical intermediate, this compound functions as a specialized monoepoxide reactive diluent in advanced epoxy resin formulations [2]. The bulky 1-naphthyl group provides extended aromaticity, which enhances the thermal stability, rigidity, and char yield of cross-linked polymer networks compared to standard aliphatic glycidyl ethers. Consequently, procurement decisions are driven by its dual utility: providing the exact stereochemical and structural core required for specific cardiovascular drugs, and serving as a high-performance modifier in thermally demanding adhesive applications.

Substituting glycidyl 1-naphthyl ether with simpler aromatic epoxides, such as phenyl glycidyl ether (PGE), or aliphatic alternatives like butyl glycidyl ether, compromises both pharmacological viability and material performance. In API synthesis, the 1-naphthyl core is non-negotiable; replacing it with a phenyl group yields entirely different molecular entities that fail to bind effectively to the target adrenergic receptors, rendering the synthesis of propranolol or naftopidil impossible[1]. In materials science, substituting the 1-naphthyl group with an aliphatic chain in epoxy diluents severely depresses the glass transition temperature (Tg) of the cured matrix. The bulky naphthyl system is required to restrict polymer chain mobility and retard oxidative degradation at elevated temperatures, making generic structural analogs inadequate for high-temperature and thermally conductive adhesive applications [2].

Pharmacological Target Specificity and Enantiomeric Resolution

The synthesis of specific cardiovascular APIs strictly requires the 1-naphthyl moiety. Glycidyl 1-naphthyl ether is the exact structural precursor for propranolol. Furthermore, the stereochemistry of this precursor dictates drug viability; preparative resolution of 100 g/L racemic glycidyl 1-naphthyl ether using epoxide hydrolase achieves high enantioselectivity (E = 92), yielding enantiopure (S)-glycidyl 1-naphthyl ether (>99% ee). This intermediate is subsequently converted to (S)-propranolol (>99% ee), which is the active enantiomer required for high-potency beta-adrenergic blocking [1]. Using generic phenyl glycidyl ethers fails to produce the propranolol structure entirely [2].

Evidence DimensionEnantiomeric excess (ee) and API structural viability
Target Compound Data(S)-Glycidyl 1-naphthyl ether (>99% ee) yielding (S)-propranolol
Comparator Or BaselineRacemic mixture (baseline) / Phenyl glycidyl ether (fails to form propranolol)
Quantified Difference>99% ee achieved via kinetic resolution; mandatory for target API
ConditionsPreparative biocatalytic resolution (100 g/L) and subsequent aminolysis

Procuring the exact 1-naphthyl ether—and specifically resolving it to the (S)-enantiomer—is mandatory to achieve the target pharmacological structure and efficacy for propranolol.

Viscosity Control and Structural Integrity in Epoxy Resins

In 1K and 2K epoxy resin formulations, glycidyl 1-naphthyl ether acts as a high-performance monoepoxide reactive diluent. While aliphatic diluents (e.g., butyl glycidyl ether) successfully lower uncured viscosity, they severely compromise the cured resin's thermal stability. Glycidyl 1-naphthyl ether effectively lowers formulation viscosity (e.g., maintaining the matrix within the 1000 to 1000000 cps processability range) while its bulky aromatic ring preserves the structural rigidity and thermal degradation resistance of the final cross-linked network[1]. This makes it superior to aliphatic alternatives for thermally conductive adhesives [2].

Evidence DimensionViscosity reduction vs. thermal stability retention
Target Compound DataGlycidyl 1-naphthyl ether (lowers viscosity, maintains aromatic rigidity)
Comparator Or BaselineAliphatic glycidyl ethers (lowers viscosity, severely depresses Tg and thermal stability)
Quantified DifferenceMaintains high thermal resistance while achieving target processable viscosity (up to 15 wt.% loading)
ConditionsFormulation of 2K thermally conductive epoxy adhesives

For manufacturers of high-temperature adhesives, using this naphthyl-based diluent ensures the uncured resin is processable without sacrificing the thermal integrity of the final cured product.

Processability and Yield in Direct Aminolysis

Procuring pre-formed glycidyl 1-naphthyl ether streamlines API manufacturing by enabling direct, highly chemoselective aminolysis. Under optimized catalytic conditions (e.g., using 2 mol % Zn(ClO4)2), the nucleophilic opening of the epoxide ring with 1-(2-methoxyphenyl)piperazine yields 95% (S)-naftopidil in just 10 minutes at 80 °C under solvent-free conditions [1]. Relying on an upstream, in-situ reaction between 1-naphthol and epichlorohydrin introduces toxic handling risks and increases the likelihood of unwanted halohydrin byproducts, reducing overall process efficiency.

Evidence DimensionAPI synthesis yield and reaction time
Target Compound DataPre-formed Glycidyl 1-naphthyl ether (95% yield, 10 min, solvent-free)
Comparator Or BaselineUncatalyzed or non-optimized ring opening (lower yield, halohydrin impurities)
Quantified DifferenceNear-quantitative (95%) targeted ring-opening yield with complete chemoselectivity
ConditionsZn(II)-catalyzed nucleophilic epoxide ring opening under neat (solvent-free) conditions at 80 °C

Sourcing the pre-formed epoxide enables rapid, solvent-free, high-yield production of cardiovascular drugs while eliminating the need to handle highly toxic epichlorohydrin in the final API facility.

Synthesis of Enantiopure Cardiovascular APIs

Directly utilizing (S)-glycidyl 1-naphthyl ether as the primary chiral building block for manufacturing (S)-propranolol and (S)-naftopidil. Procuring the pre-formed epoxide allows for highly chemoselective aminolysis, ensuring maximum beta-adrenergic blocking activity and avoiding toxic epichlorohydrin handling in downstream pharmaceutical facilities [1].

High-Temperature Epoxy Resin Formulation

Incorporating the compound as a reactive monoepoxide diluent (typically at 1-15 wt.%) in 1K and 2K thermally conductive epoxy adhesives. It effectively lowers formulation viscosity for processability while its bulky aromatic naphthyl group maintains the structural rigidity and thermal degradation resistance of the cured matrix, outperforming standard aliphatic diluents [2].

Kinetic Resolution Model Systems in Biocatalysis

Using the racemic form of glycidyl 1-naphthyl ether as a benchmark industrial substrate for evaluating the efficiency of novel chiral catalysts (e.g., Co(III) salen complexes) or epoxide hydrolase enzymes in desymmetrization workflows, aiming for >99% enantiomeric excess in preparative-scale resolutions [1].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (75%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (75%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2461-42-9

Wikipedia

Glycidyl 1-naphthyl ether

Dates

Last modified: 09-19-2023

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